4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol
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Overview
Description
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol is an organic compound characterized by the presence of a bromine atom, a fluorophenoxy group, and a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and a suitable brominated precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3E)-4-Bromo-1-(4-chlorophenoxy)-3-buten-2-ol: Similar structure with a chlorine atom instead of a fluorine atom.
(2S,3E)-4-Bromo-1-(4-methylphenoxy)-3-buten-2-ol: Similar structure with a methyl group instead of a fluorine atom.
(2S,3E)-4-Bromo-1-(4-nitrophenoxy)-3-buten-2-ol: Similar structure with a nitro group instead of a fluorine atom.
Uniqueness
The uniqueness of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes the compound particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C10H10BrFO2 |
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Molecular Weight |
261.09 g/mol |
IUPAC Name |
4-bromo-1-(4-fluorophenoxy)but-3-en-2-ol |
InChI |
InChI=1S/C10H10BrFO2/c11-6-5-9(13)7-14-10-3-1-8(12)2-4-10/h1-6,9,13H,7H2 |
InChI Key |
BCBQENYDWQAHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(C=CBr)O)F |
Origin of Product |
United States |
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